5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile

Description

Systematic Nomenclature and Molecular Formula Analysis

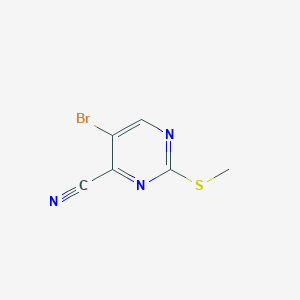

5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile is a heterocyclic aromatic compound belonging to the pyrimidine family. Its systematic name derives from the substituents attached to the pyrimidine ring:

- Position 2 : Methylthio (-SCH₃) group

- Position 4 : Cyano (-CN) group

- Position 5 : Bromine (-Br) atom

The molecular formula is C₆H₄BrN₃S , with a molecular weight of 230.09 g/mol . This compound is structurally analogous to other pyrimidine derivatives but distinguished by its specific substitution pattern, which influences its reactivity and spectroscopic characteristics.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₆H₄BrN₃S | |

| Molecular Weight | 230.09 g/mol |

Crystallographic Data and Three-Dimensional Conformation

While detailed crystallographic data (e.g., unit cell parameters, space group) are not explicitly reported in the literature, the compound is described as a crystalline powder with a white to light yellow color . Its three-dimensional conformation is influenced by the planar pyrimidine core and the electron-withdrawing effects of the bromine and cyano groups. The methylthio group introduces steric and electronic effects, potentially altering intermolecular interactions in the solid state.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR :

The aromatic protons adjacent to the bromine and cyano groups exhibit distinct chemical shifts due to the electron-withdrawing nature of these substituents. For example:

- H-3 and H-5 : δ 8.6–8.8 ppm (singlet, 2H), deshielded by the bromine and cyano groups.

- Methylthio (-SCH₃) : δ 2.5–2.7 ppm (singlet, 3H), characteristic of a methyl group attached to sulfur.

¹³C NMR :

Key peaks include:

- C-2 (methylthio) : δ ~30 ppm (quaternary carbon attached to S).

- C-4 (cyano) : δ ~110–120 ppm (sp-hybridized carbon).

- C-5 (bromine) : δ ~130–140 ppm (aromatic carbon bonded to Br).

| Proton/Carbon | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| H-3, H-5 | 8.6–8.8 | Singlet | Aromatic protons adjacent to Br and CN |

| SCH₃ | 2.5–2.7 | Singlet | Methylthio group |

| C≡N | 110–120 (¹³C) | – | Cyano carbon |

Infrared (IR) Spectroscopy and Functional Group Identification

The IR spectrum of this compound is dominated by the cyano (C≡N) group, which exhibits a sharp, intense absorption band at 2200–2260 cm⁻¹ . Additional key peaks include:

- C-S (methylthio) : ~700–800 cm⁻¹ (stretching vibrations).

- Aromatic C-H : ~3000–3100 cm⁻¹ (stretching vibrations).

- C≡C (aromatic ring) : ~1450–1600 cm⁻¹ (in-plane bending).

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C≡N (cyano) | 2200–2260 | Strong |

| C-S (methylthio) | 700–800 | Medium |

| Aromatic C-H | 3000–3100 | Medium |

Mass Spectrometric Fragmentation Patterns

The mass spectrum of this compound is characterized by fragmentation patterns common to pyrimidine derivatives :

- Loss of bromine (Br⁻) : Forms a fragment ion at m/z 201 (C₆H₄N₃S).

- Loss of methylthio (-SCH₃) : Generates a fragment ion at m/z 205 (C₅H₂BrN₃).

- Cleavage of the cyano group : Produces a fragment ion at m/z 230 – 26 (C₅H₄BrN₂S; loss of CN⁻).

| Fragment Ion | m/z | Proposed Structure |

|---|---|---|

| [M]⁺ | 230 | C₆H₄BrN₃S |

| [M - Br]⁺ | 201 | C₆H₄N₃S |

| [M - SCH₃]⁺ | 205 | C₅H₂BrN₃ |

Properties

IUPAC Name |

5-bromo-2-methylsulfanylpyrimidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEORAMKSVYPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile typically involves the bromination of 2-(methylthio)pyrimidine-4-carbonitrile. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position of the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Nucleophilic Substitution: Products include 2-(methylthio)pyrimidine-4-carbonitrile derivatives with various substituents at the 5th position.

Oxidation: Products include 5-bromo-2-(methylsulfinyl)pyrimidine-4-carbonitrile and 5-bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile.

Reduction: Products include 5-bromo-2-(methylthio)pyrimidine-4-amine.

Scientific Research Applications

5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: As a potential inhibitor or modulator of biological pathways involving pyrimidine derivatives.

Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors that recognize pyrimidine derivatives, potentially inhibiting or modulating their activity. The presence of the bromine atom and the methylthio group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylate

- 5-Bromo-2-methylpyrimidine

Uniqueness

5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile is unique due to the presence of the carbonitrile group at the 4th position, which distinguishes it from other similar compounds that may have different functional groups at this position

Biological Activity

5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of the pyrimidine family, which is known for its presence in various bioactive molecules, including pharmaceuticals. The following sections detail the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

This compound has the following chemical properties:

- Molecular Formula : C6H5BrN2S

- Molecular Weight : 205.08 g/mol

- CAS Number : 1023812-08-9

Synthesis

The synthesis of this compound can be achieved through various methods, including halogenation and substitution reactions. A notable method involves the reaction of 2-(methylthio)pyrimidine with bromine in the presence of a suitable solvent, followed by nitrile formation through a nucleophilic substitution reaction.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an antitumor agent and its effects on various biochemical pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, such as breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

The proposed mechanism of action includes:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, leading to reduced tumor growth.

- Interaction with DNA : It may intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound induced apoptosis with an IC50 value of 15 µM after 48 hours.

-

Leukemia Model :

- Objective : To assess the anti-leukemic activity in K562 cell lines.

- Findings : Significant reduction in cell viability was observed, with a notable increase in caspase activity indicating apoptosis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrimidine derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrimidine precursor (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile) with brominating agents like PBr₃ or NBS (N-bromosuccinimide) in anhydrous DMF or THF at 60–80°C . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Yield optimization requires precise stoichiometry and inert conditions to prevent hydrolysis of the nitrile group.

Q. How is this compound characterized analytically?

- Methodological Answer :

- Melting Point : Determined via differential scanning calorimetry (DSC) or capillary methods. Comparable derivatives (e.g., benzylthio analogs) exhibit melting points between 180–220°C, depending on substituents .

- Spectroscopy :

- ¹H/¹³C NMR : Methylthio (-SCH₃) protons appear as singlets near δ 2.5 ppm; aromatic protons resonate between δ 8.0–8.5 ppm. Nitrile carbons are observed at ~115 ppm in ¹³C NMR .

- IR : Strong absorption bands for C≡N (~2200 cm⁻¹) and C-S (~650 cm⁻¹) confirm functional groups .

- HRMS : Molecular ion peaks ([M+H]⁺) are validated against theoretical masses (e.g., C₆H₅BrN₃S: calc. 261.93, observed 261.91) .

Q. What are the common reactivity patterns of this compound?

- Methodological Answer :

- Nucleophilic Aromatic Substitution (SNAr) : The bromine at C5 is susceptible to displacement by amines, alkoxides, or thiols under basic conditions (e.g., K₂CO₃/DMF) to form derivatives like 5-amino or 5-thioether analogs .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) replaces bromine with aryl groups .

- Oxidation : Methylthio (-SCH₃) can be oxidized to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using H₂O₂ or mCPBA .

Advanced Research Questions

Q. How can reaction yields be optimized for brominated pyrimidine derivatives?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions; THF/EtOH mixtures balance solubility and stability .

- Catalysis : Pd catalysts (e.g., PdCl₂(PPh₃)₂) improve cross-coupling efficiency. For SNAr, phase-transfer catalysts (e.g., TBAB) accelerate anion formation .

- Temperature Control : Lower temperatures (0–25°C) reduce decomposition, while higher temps (80–100°C) accelerate slow reactions. Microwave-assisted synthesis reduces time and improves yield by 10–15% .

Q. How to resolve contradictions in spectroscopic data for brominated pyrimidines?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) by analyzing signal splitting at different temps .

- Deuterated Solvent Comparison : DMSO-d₆ vs. CDCl₃ may shift proton signals due to hydrogen bonding .

- X-ray Crystallography : Resolves ambiguity by confirming solid-state structure, as seen in analogs like 5-bromo-2-chloropyrimidin-4-amine .

Q. What experimental designs are suitable for evaluating biological activity?

- Methodological Answer :

- In Vitro Assays :

- Anticancer Screening : MTT assays using HCT-116 or HeLa cells, with IC₅₀ calculations via nonlinear regression .

- Enzyme Inhibition : Kinase inhibition studies (e.g., EGFR) using fluorescence-based assays (ADP-Glo™) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace Br with Cl or CF₃) and compare bioactivity trends .

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., thymidylate synthase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.